molecular formula C15H21N3O3 B1328725 [[2-(4-Methylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142205-97-7

[[2-(4-Methylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No.: B1328725
CAS No.: 1142205-97-7
M. Wt: 291.35 g/mol
InChI Key: IKALENXVHZWXIK-UHFFFAOYSA-N
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Description

[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenyl group, and an amino acetic acid moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-methylpiperazine, which is then reacted with an appropriate acylating agent to introduce the 2-oxoethyl group.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a phenyl halide under basic conditions.

    Formation of the Amino Acetic Acid Moiety:

Industrial Production Methods

Industrial production of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Phenyl halides, nucleophiles such as amines or thiols, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid, each with distinct chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Methylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-16-7-9-17(10-8-16)14(19)11-18(12-15(20)21)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKALENXVHZWXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186886
Record name Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-97-7
Record name Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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